Escin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacyclic triterpene saponins, biosynthesized from protoaescigenin and barringtogenol, occurring in the seeds of AESCULUS. It inhibits edema formation and decreases vascular fragility.
Wissenschaftliche Forschungsanwendungen
Phytochemische, Ethnomedizinische und Pharmakologische Anwendungen
Escin ist ein wichtiger Phytobestandteil von Aesculus hippocastanum (Rosskastanie), einem wertvollen Baum, der in Südosteuropa heimisch ist . Es wird in der Phytomedizin zur Vorbeugung und Behandlung verschiedener Erkrankungen wie venöser Stauung bei Beinulzera, Prellungen, Arthritis, Rheumatismus und Phlebitis eingesetzt . This compound ist die wichtigste bioaktive Verbindung in diesen Extrakten .
Hepatoprotektive Rolle
Forschungen haben gezeigt, dass this compound eine hepatoprotektive Rolle bei einer von Tetrachlorkohlenstoff (CCl4) induzierten Hepatotoxizität bei Ratten spielt. Es senkt effektiv die erhöhten Markerenzyme wie ALT, AST, ALP und GSH, indem es oxidativen und nitrosativen Stress hemmt .
Antikrebs Eigenschaften
Klinische Forschungen haben gezeigt, dass this compound Schilddrüsenkrebszellen reduzieren kann. Es reduzierte signifikant die Serumspiegel von TSH, TgAb, Tg und Calcitonin, während es das progressionsfreie Überleben (PFS) und das Gesamtüberleben (OS) bei einer Dosis von 0,6 mg/kg/Tag intravenös für Patienten verlängerte .
Entzündungshemmende und Antiödematöse Wirkungen
This compound wurde ursprünglich nachgewiesen, starke entzündungshemmende und antiödematöse Wirkungen zu zeigen . Dies macht es zu einem wertvollen Naturprodukt bei der Behandlung verschiedener Krankheiten.
Synergistische Effekte mit anderen Medikamenten
Neuere Studien haben die Wirksamkeit von this compound in Zusammensetzungen mit anderen zugelassenen Medikamenten gezeigt, um Synergie und erhöhte Bioverfügbarkeit zu erzielen. Dies erweitert ihre apoptotischen, antimetastatischen und antiangiogenetischen Wirkungen .
Rolle bei der Behandlung von COVID-19-bedingter Lungenverletzung
Es laufen derzeit Forschungen zur möglichen Rolle von this compound bei der Behandlung einer schweren akuten Lungenverletzung im Zusammenhang mit COVID-19 .
Verwendung in der Formulierung von Escinosomen
This compound wird auf sein Potenzial untersucht, in eine Vesikel-Doppelschicht-bildende Komponente umgewandelt zu werden. Die Hyaluronidase-Hemmaktivität von this compound wurde nach seiner Formulierung in Escinosomen bewertet .
Wirkmechanismus
Target of Action
This compound, also known as beta-Escin, is a mixture of triterpene saponins extracted from the horse chestnut seeds (Aesculus hippocastanum L.) . The primary targets of this compound are endothelial cells . These cells line the interior surface of blood vessels and lymphatic vessels, playing a crucial role in vascular homeostasis .
Mode of Action
This compound interacts with its targets, the endothelial cells, through a wide range of mechanisms . It induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions . Additionally, it induces the release of prostaglandin F 2α . This interaction with its targets leads to changes in the cells, including increased cholesterol synthesis and a marked fall in actin cytoskeleton integrity .
Biochemical Pathways
This compound affects several biochemical pathways. It induces endothelial nitric oxide synthesis, which is a crucial mediator of vasodilation in blood vessels . It also influences the prostaglandin pathway by inducing the release of prostaglandin F 2α . These affected pathways and their downstream effects contribute to this compound’s therapeutic properties, including its anti-inflammatory, anti-edematous, and venotonic effects .
Pharmacokinetics
In animal models, about 13–16% of an oral dose of this compound is absorbed, with a maximum plasma concentration achieved about 4 hours after administration . About two-thirds of the absorbed this compound is subsequently excreted via bile . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact the bioavailability of this compound, influencing its therapeutic effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action are significant. In endothelial cells, this compound potently induces cholesterol synthesis, which is rapidly followed by a marked fall in actin cytoskeleton integrity . These changes result in diminished responses to TNF-α stimulation, including reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction leading to down-expression of TNF-α—induced effector proteins .
Action Environment
These may include the patient’s overall health status, the presence of other medications, and individual variations in drug metabolism
Safety and Hazards
Zukünftige Richtungen
Escin has shown potential in the treatment and post-treatment of various cancers. Its efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability has been demonstrated . Future research involving this compound for medical and pharmaceutical applications as well as for basic research is anticipated .
Biochemische Analyse
Biochemical Properties
In biochemical reactions, Escin has been recognized for its ability to interfere with cell membranes . This interference is one of its most characteristic features. A large number of biological effects of this compound and other saponins have been ascribed to pore formation, release of cellular compounds, and cell lysis . It has been shown to induce cholesterol synthesis in endothelial cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In endothelial cells, it potently induces cholesterol synthesis, which is rapidly followed by a marked fall in actin cytoskeleton integrity . The concomitant changes in cell functioning result in significantly diminished responses to TNF-α stimulation. These include reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction leading to down-expression of TNF-α—induced effector proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. It induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions . It also induces the release of prostaglandin F 2α . Furthermore, it has been shown to decrease phospho-Rb and cyclin A levels, leading to growth arrest of human colon cancer cells in the G1-S phase and inhibition of further progression and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the fungicidal effect of this compound has been observed over time. A significant decrease in the viable cell number was observed with a reduction of about 2 log after 16 hours of incubation with this compound at 1 × MIC concentration, and a complete microbicide effect was observed after 24 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to have a dose-dependent chemopreventive effect on the formation of azoxymethane (AOM)-induced colonic aberrant crypt foci (ACF) containing four or more aberrant crypts .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can regulate glucose metabolism caused by obesity through decreasing fasting glucose, postprandial blood glucose, and regulating the level of insulin .
Transport and Distribution
This compound forms adsorption layers with high viscoelasticity and low gas permeability . Upon deformation, this compound adsorption layers often feature surface wrinkles with characteristic wavelength .
Subcellular Localization
It is known that this compound potently induces cholesterol synthesis in endothelial cells, which is rapidly followed by a marked fall in actin cytoskeleton integrity . This suggests that this compound may have significant effects on the cytoskeleton and potentially other subcellular structures.
Eigenschaften
{ "Design of the Synthesis Pathway": "Escin can be synthesized via a multi-step process starting with the compound esculetin. The synthesis involves several chemical reactions including esterification, reduction, and acetylation.", "Starting Materials": [ "esculetin", "acetic anhydride", "sodium borohydride", "acetic acid", "sodium hydroxide", "chloroacetyl chloride", "pyridine", "ethanol" ], "Reaction": [ "Step 1: Esterification of esculetin with acetic anhydride in the presence of pyridine to form 2-acetoxy-6,7-dihydroxycoumarin.", "Step 2: Reduction of 2-acetoxy-6,7-dihydroxycoumarin with sodium borohydride in the presence of acetic acid to form 2-hydroxy-6,7-dihydroxycoumarin.", "Step 3: Acetylation of 2-hydroxy-6,7-dihydroxycoumarin with acetic anhydride in the presence of pyridine to form 2,6-di-O-acetyl-esculetin.", "Step 4: Reaction of 2,6-di-O-acetyl-esculetin with chloroacetyl chloride in the presence of sodium hydroxide to form escin." ] } | |
CAS-Nummer |
6805-41-0 |
Molekularformel |
C55H86O24 |
Molekulargewicht |
1131.3 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49?,51-,52+,53+,54+,55-/m0/s1 |
InChI-Schlüssel |
AXNVHPCVMSNXNP-YTAONDDESA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |
SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |
Aussehen |
Off-white, pale yellow or beige powder |
Siedepunkt |
764.81°C (rough estimate) |
melting_point |
224.5°C |
11072-93-8 | |
Piktogramme |
Irritant; Environmental Hazard |
Reinheit |
≥95% |
Löslichkeit |
Clear, colourless, faint yellow or yellow-brown solution |
Lagerung |
Ambient |
Synonyme |
3-(4-O-β-D-glucopyranosyl-2-O-β-D-xylopyranosyl-β-D-glucopyranuronoside)escigenin 3-Hydroxy-2-methylbutyrate Acetate; 3,5-Epoxypicene, escin deriv.; Oleanane Escin deriv.; Aescin; Aescine; Aescusan; Ba 2672; Escusan; Eskuzan; Flebostasin Retard_x000B_Venoc |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.